molecular formula C12H6Br4O B1530843 2,2',4,6-Tetrabromodiphenyl ether CAS No. 446254-23-5

2,2',4,6-Tetrabromodiphenyl ether

Cat. No.: B1530843
CAS No.: 446254-23-5
M. Wt: 485.79 g/mol
InChI Key: FXUAKFRJBKFDSY-UHFFFAOYSA-N
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Description

2,2',4,6-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2,2’,4,6-Tetrabromodiphenyl ether are the intracellular miRNA profiles and small extracellular vesicles (sEVs) in human M (LPS) macrophage cells . This compound can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Mode of Action

2,2’,4,6-Tetrabromodiphenyl ether interacts with its targets by modulating the intracellular miRNA profile and interfering with the biogenesis of sEVs . It increases the number of sEVs and selects a de novo population of sEVs . Moreover, it induces the overload of specific immune-related miRNAs in derived sEVs .

Biochemical Pathways

The compound affects the biochemical pathways that regulate the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . Based on the four mono-hydroxylated PBDEs and two bromophenols detected, three possible degradation pathways were proposed, inferring that the compound was more easily transformed via hydroxylation .

Pharmacokinetics

It is known that this compound can induce some epigenetic effects in m (lps) thp-1 cells .

Result of Action

The molecular and cellular effects of 2,2’,4,6-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can also exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4,6-Tetrabromodiphenyl ether. For instance, the presence of heavy metals, which are ubiquitous pollutants coexisting with PBDEs in e-waste dismantling areas, can complicate the remediation of the contaminated environment . The compound is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues .

Biochemical Analysis

Biochemical Properties

BDE-47 has been shown to interact with various biomolecules, leading to changes in biochemical reactions. For instance, it has been found to modulate the intracellular miRNA profile in THP-1 macrophages, a type of white blood cell . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Cellular Effects

BDE-47 has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to impair macrophage and basophil activities . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo . This can exacerbate the LPS-induced pro-inflammatory response in macrophages, leading to the overexpression of the IL-6 and MMP9 genes .

Molecular Mechanism

At the molecular level, BDE-47 exerts its effects through various mechanisms. It can induce epigenetic effects in THP-1 cells, modulating the expression of a set of intracellular miRNAs . In addition to this cell-intrinsic modulation of intracellular miRNAs, BDE-47 can also interfere with the biogenesis of sEVs . This leads to an overload of specific immune-related miRNAs in BDE-47 derived sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BDE-47 can change over time. For instance, it has been found that BDE-47 can induce some long-term effects on cellular function

Dosage Effects in Animal Models

The effects of BDE-47 can vary with different dosages in animal models. For instance, at the lowest dose (0.0015 mg kg −1 day −1), BDE-47 was found to predominantly function as an endocrine disruptor, affecting sperm capacitation . In contrast, a 20,000-times higher dose of BDE-47 (30 mg kg −1 day −1) resulted in acute toxicity .

Metabolic Pathways

BDE-47 is involved in various metabolic pathways. It has been found that Phanerochaete chrysosporium, a type of fungus, can effectively degrade BDE-47 . This degradation process involves the action of extracellular enzymes and leads to the formation of mono-hydroxylated PBDEs and bromophenols .

Properties

IUPAC Name

1,3,5-tribromo-2-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUAKFRJBKFDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879874
Record name BDE-50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-23-5
Record name 2,2',4,6-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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